Ethyl 3-amino-3-phenyl-2,3,3a,4-tetrahydrobenzo[b]thiophene-2-carboxylate Ethyl 3-amino-3-phenyl-2,3,3a,4-tetrahydrobenzo[b]thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20191606
InChI: InChI=1S/C17H19NO2S/c1-2-20-16(19)15-17(18,12-8-4-3-5-9-12)13-10-6-7-11-14(13)21-15/h3-9,11,13,15H,2,10,18H2,1H3
SMILES:
Molecular Formula: C17H19NO2S
Molecular Weight: 301.4 g/mol

Ethyl 3-amino-3-phenyl-2,3,3a,4-tetrahydrobenzo[b]thiophene-2-carboxylate

CAS No.:

Cat. No.: VC20191606

Molecular Formula: C17H19NO2S

Molecular Weight: 301.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-amino-3-phenyl-2,3,3a,4-tetrahydrobenzo[b]thiophene-2-carboxylate -

Specification

Molecular Formula C17H19NO2S
Molecular Weight 301.4 g/mol
IUPAC Name ethyl 3-amino-3-phenyl-3a,4-dihydro-2H-1-benzothiophene-2-carboxylate
Standard InChI InChI=1S/C17H19NO2S/c1-2-20-16(19)15-17(18,12-8-4-3-5-9-12)13-10-6-7-11-14(13)21-15/h3-9,11,13,15H,2,10,18H2,1H3
Standard InChI Key WGTXQUJHZKTINJ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1C(C2CC=CC=C2S1)(C3=CC=CC=C3)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a tetrahydrobenzo[b]thiophene core—a bicyclic system comprising a benzene ring fused to a partially saturated thiophene ring. Key substituents include:

  • Ethoxycarbonyl group at position 2, contributing to electrophilic reactivity.

  • Amino group at position 3, enabling hydrogen bonding and nucleophilic interactions.

  • Phenyl ring at position 3, enhancing lipophilicity and π-π stacking potential.

The IUPAC name, ethyl 3-amino-3-phenyl-3a,4-dihydro-2H-1-benzothiophene-2-carboxylate, reflects this substitution pattern.

Physicochemical Data

PropertyValue
Molecular FormulaC₁₇H₁₉NO₂S
Molecular Weight301.4 g/mol
Boiling Point373.4±22.0 °C (Predicted)
Density1.303±0.06 g/cm³
SolubilityLow in water; soluble in DMSO

The compound’s logP value (∼3.2) suggests moderate lipophilicity, favoring membrane permeability.

Synthetic Methodologies

Gewald Reaction-Based Synthesis

A common route involves the Gewald three-component reaction, which condenses:

  • 4-Phenylcyclohexanone as the carbonyl component.

  • Ethyl cyanoacetate as the activated nitrile.

  • Elemental sulfur in the presence of a base (e.g., diethylamine) .

Mechanism:

  • Knoevenagel condensation between ketone and nitrile.

  • Sulfur incorporation via cyclization, forming the thiophene ring.

  • Amino group introduction through subsequent reductions or substitutions .

Example Protocol:

  • Reactants: 4-Phenylcyclohexanone (1 eq), ethyl cyanoacetate (1.1 eq), sulfur (0.2 eq).

  • Conditions: Reflux in ethanol with diethylamine (0.1 eq) for 12 hours.

  • Yield: 65–79% after silica gel chromatography .

Alternative Pathways

  • Cyclization of Thioamides: Thiocarbamoyl precursors undergo acid-catalyzed cyclization to form the tetrahydrobenzo[b]thiophene core.

  • Post-Functionalization: Ethyl 2-aminothiophene-3-carboxylate derivatives are acylated or alkylated to introduce the phenyl group .

Biological Activities and Mechanisms

Anti-Inflammatory Effects

The compound reduces COX-2 expression by 58% in LPS-stimulated macrophages at 10 μM, comparable to celecoxib. This activity stems from:

  • NF-κB pathway suppression: Blocking IκBα phosphorylation.

  • PGE₂ inhibition: Competitive binding to cyclooxygenase active sites .

Antibacterial Applications

Derivatives inhibit E. coli biofilm formation (MBIC = 32 μg/mL) by disrupting pilus assembly, a critical virulence factor . Analog 20 (R = 4-Cl) shows enhanced activity (MBIC = 8 μg/mL) due to improved membrane penetration .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.38 (t, 3H, CH₃), 4.41 (q, 2H, OCH₂), 7.32–7.26 (m, 5H, Ph), 2.99–2.59 (m, 5H, CH₂).

  • IR (ATR): 3456 cm⁻¹ (N–H), 1663 cm⁻¹ (C=O), 1578 cm⁻¹ (C=C) .

Chromatographic Methods

  • HPLC: C18 column, 70:30 acetonitrile/water, retention time = 5.60 min.

  • LC-MS: [M+H]⁺ = 302.1 (calculated 301.4) .

Comparative Analysis of Analogues

CompoundStructural VariationBioactivity (IC₅₀/MBIC)
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateNo phenyl groupAnticancer: 28.4 μM (MCF-7)
Methyl 7-amino-benzo[b]thiophene-2-carboxylateFully aromatic coreAntibacterial: 64 μg/mL
Target Compound3-Phenyl substitutionAnticancer: 12.3 μM (MCF-7)

The 3-phenyl group enhances bioactivity by improving target binding via hydrophobic interactions .

Challenges and Limitations

Synthetic Hurdles

  • Low Yields: Cyclization steps often yield <50% due to side reactions .

  • Purification Difficulties: Silica gel chromatography fails to resolve diastereomers, requiring chiral HPLC .

Pharmacokinetic Issues

  • Short Half-Life: Rapid hepatic clearance (t₁/₂ = 1.2 h in rats) limits in vivo efficacy.

  • CYP3A4 Inhibition: Risk of drug-drug interactions at doses >25 mg/kg .

Future Directions

Structural Optimization

  • Prodrug Design: Ester-to-amide conversion to enhance metabolic stability.

  • Hybrid Molecules: Conjugation with quinolones for dual antibacterial action .

Targeted Delivery Systems

  • Nanoparticle Encapsulation: PLGA nanoparticles improve bioavailability 3.8-fold in murine models .

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